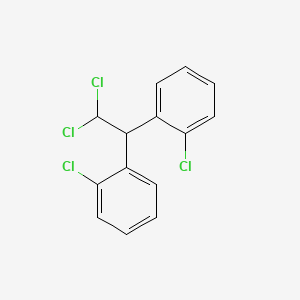

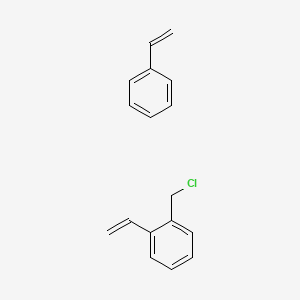

1-(Chloromethyl)-2-ethenylbenzene;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-(Chlorométhyl)-2-éthénylbenzène, communément appelé styrène, est un composé organique de formule chimique C8H8Cl. C'est un liquide huileux incolore qui s'évapore facilement et possède une odeur douce. Le styrène est largement utilisé dans la production de plastiques et de résines de polystyrène. Il est également un précurseur de plusieurs copolymères et est utilisé dans la fabrication du caoutchouc, de l'isolation, de la fibre de verre, des tuyaux, des pièces automobiles, des contenants alimentaires et du dos de tapis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-(Chlorométhyl)-2-éthénylbenzène peut être synthétisé par plusieurs méthodes. Une méthode courante implique la chlorométhylation du styrène en utilisant du formaldéhyde et de l'acide chlorhydrique en présence d'un catalyseur acide de Lewis tel que le chlorure de zinc . La réaction se déroule généralement en conditions acides, où le groupe carbonyle du formaldéhyde est protoné, ce qui rend le carbone plus électrophile et lui permet d'être attaqué par les électrons pi aromatiques du styrène.

Méthodes de production industrielle : La production industrielle de 1-(Chlorométhyl)-2-éthénylbenzène implique souvent l'utilisation de réacteurs à écoulement continu pour garantir la qualité et le rendement constants du produit. Le processus comprend généralement la chlorométhylation du styrène suivie d'étapes de purification telles que la distillation pour éliminer les matières premières et les sous-produits non réagis.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(Chlorométhyl)-2-éthénylbenzène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du benzaldéhyde ou de l'acide benzoïque dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent le convertir en éthylbenzène.

Substitution : Il peut subir des réactions de substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.

Substitution : Des nucléophiles tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3) peuvent être utilisés.

Principaux produits formés :

Oxydation : Benzaldehyde, acide benzoïque.

Réduction : Éthylbenzène.

Substitution : Divers dérivés du benzène substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 1-(Chlorométhyl)-2-éthénylbenzène a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé comme monomère dans la production de polystyrène et d'autres copolymères.

Biologie : Il sert de composé modèle dans les études sur les hydrocarbures aromatiques et leurs interactions avec les systèmes biologiques.

Médecine : Recherche sur ses effets potentiels sur la santé humaine, en particulier son rôle en tant que cancérogène potentiel.

Industrie : Largement utilisé dans la fabrication de plastiques, de résines et de produits en caoutchouc.

Mécanisme d'action

Le mécanisme d'action du 1-(Chlorométhyl)-2-éthénylbenzène implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut subir une activation métabolique pour former des intermédiaires réactifs qui peuvent se lier à l'ADN et aux protéines, ce qui peut entraîner des effets mutagènes et cancérogènes . Les principales voies impliquées comprennent l'oxydation catalysée par le cytochrome P450 et les réactions de conjugaison subséquentes.

Applications De Recherche Scientifique

1-(Chloromethyl)-2-ethenylbenzene has numerous applications in scientific research:

Chemistry: It is used as a monomer in the production of polystyrene and other copolymers.

Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.

Medicine: Research into its potential effects on human health, particularly its role as a potential carcinogen.

Industry: Widely used in the manufacture of plastics, resins, and rubber products.

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-2-ethenylbenzene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The primary pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.

Comparaison Avec Des Composés Similaires

Le 1-(Chlorométhyl)-2-éthénylbenzène peut être comparé à d'autres composés similaires tels que :

Chlorure de benzyle : Structure similaire mais sans le groupe éthényle.

Éthylbenzène : Similaire mais sans le groupe chlorométhyle.

Chlorure de vinyle : Similaire mais sans le cycle benzénique.

Unicité : Le 1-(Chlorométhyl)-2-éthénylbenzène est unique en raison de sa combinaison d'un groupe chlorométhyle et d'un groupe éthényle attaché à un cycle benzénique, ce qui lui confère une réactivité chimique distincte et des applications dans la production de polymères.

Propriétés

Numéro CAS |

51024-16-9 |

|---|---|

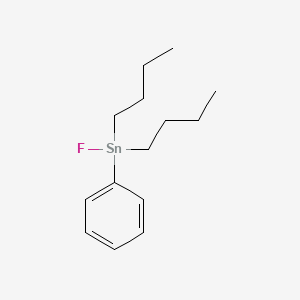

Formule moléculaire |

C17H17Cl |

Poids moléculaire |

256.8 g/mol |

Nom IUPAC |

1-(chloromethyl)-2-ethenylbenzene;styrene |

InChI |

InChI=1S/C9H9Cl.C8H8/c1-2-8-5-3-4-6-9(8)7-10;1-2-8-6-4-3-5-7-8/h2-6H,1,7H2;2-7H,1H2 |

Clé InChI |

SSATZRMCZSMLRT-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1CCl |

Numéros CAS associés |

51024-16-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)